molecular formula C21H22BF4N3O B2720386 (5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate CAS No. 1061311-82-7

(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

Cat. No. B2720386
CAS RN: 1061311-82-7
M. Wt: 419.23
InChI Key: VARWBORGZVGAIX-GQYJSNKSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate is a useful research compound. Its molecular formula is C21H22BF4N3O and its molecular weight is 419.23. The purity is usually 95%.
BenchChem offers high-quality (5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate”, also known as “(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate”.

Medicinal Chemistry

Anticancer Agents: This compound’s unique structure, particularly the triazolo and oxazin moieties, makes it a promising candidate for anticancer drug development. These moieties are known to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis .

Antimicrobial Agents: The compound’s structural features suggest potential applications in developing new antimicrobial agents. The triazolo and oxazin rings can disrupt microbial cell walls or interfere with essential enzymes, making it effective against a range of bacterial and fungal pathogens .

Material Science

Energetic Materials: The compound’s stability and energetic properties make it suitable for use in high-energy materials. Its triazolo and oxazin rings can contribute to the development of new explosives or propellants with enhanced performance and safety profiles .

Thermostable Polymers: The compound can be used to synthesize thermostable polymers due to its robust chemical structure. These polymers can withstand high temperatures and harsh chemical environments, making them ideal for aerospace and industrial applications .

Catalysis

Homogeneous Catalysts: The compound’s unique structure allows it to act as a homogeneous catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it valuable in organic synthesis and industrial processes .

Photocatalysis: The compound can also be explored for photocatalytic applications. Its ability to absorb light and generate reactive species can be harnessed for environmental remediation, such as degrading pollutants in water and air .

Analytical Chemistry

Fluorescent Probes: The compound’s structure can be modified to develop fluorescent probes for detecting specific ions or molecules. These probes can be used in biological imaging, environmental monitoring, and chemical sensing .

Electrochemical Sensors: The compound can be used to create electrochemical sensors for detecting various analytes. Its electroactive properties enable it to participate in redox reactions, providing a basis for sensitive and selective detection methods .

Drug Delivery Systems

Nanocarriers: The compound can be incorporated into nanocarriers for targeted drug delivery. Its chemical stability and ability to interact with biological membranes make it suitable for delivering therapeutic agents to specific tissues or cells .

Controlled Release Formulations: The compound’s structure can be utilized to develop controlled release formulations. These formulations can provide a sustained release of drugs over time, improving therapeutic efficacy and patient compliance .

Environmental Science

Pollutant Degradation: The compound’s photocatalytic properties can be applied to degrade environmental pollutants. It can be used in water treatment processes to break down harmful chemicals and improve water quality .

Soil Remediation: The compound can also be explored for soil remediation applications. Its ability to interact with and neutralize contaminants can help restore polluted soils and promote sustainable land use .

properties

IUPAC Name

(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N3O.BF4/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3,4)5/h4-9,12,18,21H,10-11H2,1-3H3;/q+1;-1/t18-,21+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQQKCHLASULCF-OZYANKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5aS,10bR)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate

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